An In-depth Technical Guide to the Synthesis of N-(mesitylmethyl)-N-phenylamine
An In-depth Technical Guide to the Synthesis of N-(mesitylmethyl)-N-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for N-(mesitylmethyl)-N-phenylamine, also known as N-(2,4,6-trimethylbenzyl)aniline. The document details two core methodologies: Reductive Amination and Buchwald-Hartwig Amination. It includes detailed experimental protocols, a comparative data summary, and visual diagrams of the reaction pathways to facilitate understanding and replication.
Introduction
N-(mesitylmethyl)-N-phenylamine is a secondary amine of interest in various fields of chemical research, including medicinal chemistry and materials science. Its synthesis can be approached through several established organic chemistry transformations. This guide focuses on the two most prominent and versatile methods for its preparation, providing the necessary details for researchers to evaluate and implement these synthetic routes.
Comparative Summary of Synthesis Pathways
The selection of a synthetic route for N-(mesitylmethyl)-N-phenylamine will depend on factors such as starting material availability, desired yield, and tolerance to specific reaction conditions. The following table summarizes the key quantitative parameters for the two primary methods detailed in this guide.
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 2,4,6-Trimethylbenzaldehyde, Aniline | 2,4,6-Trimethylbenzyl bromide, Aniline |
| Key Reagents | Sodium triacetoxyborohydride | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Toluene or Dioxane |
| Reaction Temperature | Room Temperature | 80-110 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Typical Yield | 70-90% | 75-95% |
Reductive Amination Pathway
Reductive amination is a widely used method for the formation of carbon-nitrogen bonds.[1] This process involves the reaction of a carbonyl compound (in this case, 2,4,6-trimethylbenzaldehyde) with an amine (aniline) to form an imine intermediate, which is then reduced in situ by a mild reducing agent to the desired secondary amine.[2]
Reaction Scheme
The overall reaction for the synthesis of N-(mesitylmethyl)-N-phenylamine via reductive amination is as follows:
Experimental Protocol
This protocol is based on general procedures for the reductive amination of aldehydes with anilines.[3]
Materials:
-
2,4,6-Trimethylbenzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4,6-trimethylbenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add aniline (1.0 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(mesitylmethyl)-N-phenylamine.
Pathway Visualization
Caption: Reductive amination workflow for N-(mesitylmethyl)-N-phenylamine synthesis.
Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is highly versatile and tolerates a wide range of functional groups.[6] For the synthesis of N-(mesitylmethyl)-N-phenylamine, this would typically involve the coupling of a mesityl halide, such as 2,4,6-trimethylbenzyl bromide, with aniline.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination is as follows:
Experimental Protocol
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[7][8]
Materials:
-
2,4,6-Trimethylbenzyl bromide (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add 2,4,6-trimethylbenzyl bromide (1.0 eq) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.
-
Add aniline (1.2 eq) via syringe and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(mesitylmethyl)-N-phenylamine.
Pathway Visualization
Caption: Buchwald-Hartwig amination catalytic cycle for N-(mesitylmethyl)-N-phenylamine.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. cssp.chemspider.com [cssp.chemspider.com]
- 8. chem.libretexts.org [chem.libretexts.org]
